molecular formula C12H24O2 B1671640 Ethyl decanoate CAS No. 110-38-3

Ethyl decanoate

Cat. No.: B1671640
CAS No.: 110-38-3
M. Wt: 200.32 g/mol
InChI Key: RGXWDWUGBIJHDO-UHFFFAOYSA-N
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Description

Ethyl decanoate (C₁₂H₂₄O₂), a medium-chain fatty acid ethyl ester, is widely recognized for its role in imparting fruity and brandy-like flavors to alcoholic beverages such as wine, brandy, and rice wine . It is synthesized during fermentation via enzymatic pathways involving yeast genes like EHT1 and EEB1, which regulate the esterification of decanoic acid with ethanol . This compound is notable for its stability and persistence in the wine matrix, making it a key contributor to long-term aroma profiles during aging . Its concentration varies significantly with fermentation conditions, yeast strains, and storage parameters .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl decanoate is typically synthesized through the esterification of decanoic acid with ethanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts like Amberlyst 15. The reaction is carried out in a batch reactor at an optimal condition of a 1:7 molar ratio of decanoic acid to ethanol, with 9 wt% catalyst loading and a temperature of 348 K .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of specialized equipment and processes. The esterification reaction is conducted in a fractionating tower where ethanol and decanoic acid are continuously fed, and the resulting ester is purified through distillation .

Chemical Reactions Analysis

Fischer Esterification

Ethyl decanoate is synthesized via acid-catalyzed esterification between decanoic acid and ethanol:
CH3(CH2)8COOH+CH3CH2OHH+CH3(CH2)8COOCH2CH3+H2O\text{CH}_3(\text{CH}_2)_8\text{COOH}+\text{CH}_3\text{CH}_2\text{OH}\xrightarrow{\text{H}^+}\text{CH}_3(\text{CH}_2)_8\text{COOCH}_2\text{CH}_3+\text{H}_2\text{O}
Reaction conditions typically involve refluxing with sulfuric acid (H₂SO₄) as a catalyst. The equilibrium is driven by removing water via Dean-Stark apparatus .

Acidic Hydrolysis

Reversible reaction under strong acidic conditions:
CH3(CH2)8COOCH2CH3+H2OH+CH3(CH2)8COOH+CH3CH2OH\text{CH}_3(\text{CH}_2)_8\text{COOCH}_2\text{CH}_3+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{CH}_3(\text{CH}_2)_8\text{COOH}+\text{CH}_3\text{CH}_2\text{OH}
Rate increases with temperature (activation energy ≈ 65 kJ/mol) .

Saponification

Base-catalyzed hydrolysis produces sodium decanoate:
CH3(CH2)8COOCH2CH3+NaOHCH3(CH2)8COONa++CH3CH2OH\text{CH}_3(\text{CH}_2)_8\text{COOCH}_2\text{CH}_3+\text{NaOH}\rightarrow \text{CH}_3(\text{CH}_2)_8\text{COO}^-\text{Na}^++\text{CH}_3\text{CH}_2\text{OH}
Complete conversion occurs at 80°C with 1M NaOH .

Transesterification

Reacts with methanol under acidic/basic conditions:
CH3(CH2)8COOCH2CH3+CH3OHCH3(CH2)8COOCH3+CH3CH2OH\text{CH}_3(\text{CH}_2)_8\text{COOCH}_2\text{CH}_3+\text{CH}_3\text{OH}\rightleftharpoons \text{CH}_3(\text{CH}_2)_8\text{COOCH}_3+\text{CH}_3\text{CH}_2\text{OH}
Equilibrium constants favor methyl ester formation (K ≈ 3.2 at 60°C) .

Thermal and Oxidative Stability

PropertyValue/ConditionSource
Thermal decomposition>245°C (lit.)
Flash point216°F (102°C)
PhotostabilityUV-resistant (no absorption 290–400 nm)
Oxidative stabilityStable under ambient O₂

Role in Fermentation Dynamics

This compound synthesis in brewing is substrate-limited rather than enzyme-limited :

  • Gene overexpression : No production increase observed with EEB1/EHT1 overexpression in ale yeast strains .

  • Precursor availability : Exogenous C10 fatty acids increased this compound yields by 240% .

Metabolic Byproduct Analysis

MetaboliteConcentration (mg/L)Fermentation Condition
This compound0.12–0.13Standard wort (20°C)
Ethyl octanoate0.33–0.34High-FAN medium
Ethyl hexanoate0.59–0.63UFA-supplemented wort

Data from headspace GC-FID analyses of industrial ale fermentations .

This comprehensive analysis demonstrates this compound's reactivity is governed by ester functional group chemistry, with biosynthesis in yeast being critically dependent on precursor availability rather than enzymatic capacity .

Scientific Research Applications

Food and Flavor Industry

Ethyl decanoate is predominantly used in the food and flavor industry due to its fruity aroma. It is a common component in the production of various fermented beverages, including wine and beer. Research indicates that fermentation parameters significantly influence this compound production, with higher fermentation temperatures leading to increased yields of this ester .

Case Study: Fermentation Process

A study conducted on the fermentation process revealed that the addition of medium-chain fatty acids enhances ethyl ester production, including this compound. The availability of fatty acid precursors was identified as a critical factor influencing production rates, highlighting the importance of optimizing fermentation conditions for flavor enhancement in alcoholic beverages .

Fragrance and Perfumery

In the fragrance industry, this compound is valued for its pleasant scent, making it a popular ingredient in perfumes and scented products. Its volatility and stability under various conditions allow it to be used effectively in formulations aimed at providing long-lasting fragrances.

Application Examples

  • Perfumes : Used as a base note to impart a fruity aroma.
  • Air Fresheners : Incorporated into formulations for its pleasant scent profile.

Cosmetics and Personal Care Products

This compound is also utilized in cosmetics and personal care products due to its emollient properties. It helps improve skin feel and texture while acting as a solvent for other ingredients.

Usage Areas

  • Lotions and Creams : Enhances spreadability and absorption.
  • Makeup Products : Serves as a solvent for pigments and fragrances.

Biotechnological Applications

Recent studies have explored the role of this compound in biotechnological applications, particularly in metabolic engineering. Its production through microbial fermentation has been studied as a potential strategy for sustainable flavor production.

Research Insights

Research has shown that specific yeast strains can be engineered to enhance the production of ethyl esters, including this compound, under controlled fermentation conditions . This approach not only improves flavor profiles but also aligns with sustainable practices by utilizing renewable resources.

Industrial Applications

This compound finds utility in various industrial applications beyond food and fragrance:

  • Solvent : Acts as a solvent in chemical synthesis processes.
  • Intermediate : Used in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of ethyl decanoate involves its interaction with various molecular targets and pathways. In esterification reactions, it follows the Eley-Rideal mechanism, where one reactant from the bulk liquid phase collides with another reactant already adsorbed on the catalyst . This mechanism is crucial for understanding the catalytic activity and stability of the esterification process.

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Ethyl Decanoate vs. Ethyl Octanoate (C₁₀H₂₀O₂)

  • Chain Length and Volatility: Ethyl octanoate (C8) has a shorter carbon chain, resulting in higher volatility and a lower odor threshold (0.6 mg/L) compared to this compound (C10, threshold >200 µg/L) .
  • Flavor Profile: Ethyl octanoate contributes a pronounced fruity aroma (e.g., apple, pear), while this compound adds a richer, brandy-like nuance .
  • Synthesis and Stability: Both esters are synthesized by Saccharomyces cerevisiae and Torulaspora delbrueckii, but ethyl octanoate production is more dependent on the EEB1 gene (88% reduction in eeb1Δ strains) compared to this compound (40% reduction) . This compound is more retained in high-ethanol wines due to lower polarity, reducing its immediate oral release .
  • Aging Behavior: In sparkling wines, ethyl octanoate increases during aging, whereas this compound decreases but remains detectable due to its stability .

This compound vs. Ethyl Hexanoate (C₈H₁₆O₂)

  • Flavor Impact: Ethyl hexanoate (C6) is associated with pineapple and banana notes, with a lower odor threshold (0.014 mg/L) than this compound, making it more sensorially impactful .
  • Genetic Regulation: Deletion of EEB1 reduces ethyl hexanoate production by 88%, compared to a 40% reduction for this compound, highlighting differing enzymatic dependencies .
  • Fermentation Dynamics: Co-fermentation with non-Saccharomyces yeasts (e.g., Candida glabrata) significantly boosts ethyl hexanoate levels, whereas this compound increases are strain-specific .

This compound vs. Ethyl Laurate (Ethyl Dodecanoate, C₁₄H₂₈O₂)

  • Chain Length and Flavor: Ethyl laurate (C12) contributes waxy, floral notes and has a higher molecular weight, leading to lower volatility and delayed aroma release compared to this compound .
  • Concentration in Beverages: In whisky, this compound dominates (58% of VOCs), while ethyl laurate accounts for 13.9% . Ethyl laurate production is enhanced in co-fermentations with Pichia anomala .

This compound vs. Ethyl Undecanoate (C₁₃H₂₆O₂)

  • Synthesis and Applications: Ethyl undecanoate (C11) is synthesized via esterification of undecanoic acid and ethanol, differing from the enzymatic pathways of this compound. It is emerging in materials science and fragrance development due to its unique physicochemical properties .

Key Data Tables

Table 1: Structural and Flavor Comparison of Ethyl Esters

Compound Chain Length Molecular Formula Flavor Notes Odor Threshold (mg/L) Key References
Ethyl Hexanoate C6 C₈H₁₆O₂ Pineapple, banana 0.014
Ethyl Octanoate C8 C₁₀H₂₀O₂ Apple, pear 0.6
This compound C10 C₁₂H₂₄O₂ Fruity, brandy-like >0.2
Ethyl Laurate C12 C₁₄H₂₈O₂ Waxy, floral N/A
Ethyl Undecanoate C11 C₁₃H₂₆O₂ Mild, sweet (emerging) N/A

Table 2: this compound Concentrations in Alcoholic Beverages

Beverage Concentration Range Key Factors Influencing Levels References
Whisky 58% of total VOCs Distillation process
Sparkling Wine <200 µg/L Closure type (higher in 2D)
Plum Distillate 7.09 mg/L (100% ABV) Storage temperature (20°C)
Blueberry Wine Increased in co-ferments Yeast strains (e.g., T. delbrueckii)

Research Findings and Implications

  • Genetic Regulation: EEB1 is critical for this compound synthesis, but EHT1 plays a minor role, unlike its significant impact on ethyl octanoate .
  • Ethanol Interaction: High ethanol content reduces this compound’s volatility, enhancing its retention in wine matrices .
  • Aging Dynamics: this compound decreases in sparkling wines over time but remains a stable marker of oxidation, unlike ethyl octanoate, which increases .

Biological Activity

Ethyl decanoate, a fatty acid ethyl ester derived from decanoic acid, has garnered interest in various fields due to its biological activities. This article explores the compound's synthesis, biological functions, and potential applications based on recent studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H24O2C_{12}H_{24}O_2 and is classified as a fatty acid ethyl ester. Its structure consists of a decanoic acid moiety linked to an ethyl group, contributing to its unique properties such as volatility and solubility in organic solvents. This compound is commonly found in various natural sources, including fruits and fermented products.

Synthesis of this compound

The synthesis of this compound primarily occurs through enzymatic pathways in yeast during fermentation processes. Studies indicate that specific enzymes, such as acyl-CoA:ethanol O-acyltransferases (AEATases), play a crucial role in its production. For instance, research by Saerens et al. (2006) demonstrated that the deletion of the EEB1 gene significantly reduced the synthesis of this compound during fermentation, indicating its pivotal role in the synthesis pathway .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In a study assessing various esters' antimicrobial effects, this compound was found to inhibit the growth of several pathogenic bacteria and fungi. The mechanism behind this activity is believed to involve disruption of microbial cell membranes, leading to cell lysis .

Antitumor Activity

Research has also explored the antitumor potential of this compound. In vitro studies indicated that this compound could induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . The concentration-dependent effects observed suggest potential therapeutic applications in cancer treatment.

Case Studies and Research Findings

  • Fermentation Studies : A comprehensive analysis conducted by Saerens et al. (2006) highlighted that yeast strains deficient in specific ester-synthesizing enzymes produced significantly lower levels of this compound during fermentation compared to wild-type strains, emphasizing the importance of these enzymes in its biosynthesis .
  • Toxicological Assessments : A study investigating the toxicological profile of furan-related compounds indicated that this compound did not exhibit significant toxicity at standard exposure levels. However, it is essential to consider its metabolic pathways and interactions with other compounds when assessing safety .
  • Food Science Applications : this compound's role as a flavoring agent has been studied extensively in food science. Its fruity aroma profile makes it desirable in various food products, enhancing sensory attributes without compromising safety .

Comparative Data on Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of pathogenic growth
AntitumorInduction of apoptosis
Fermentation YieldReduced levels in enzyme-deficient strains
Flavoring AgentEnhances sensory attributes

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying ethyl decanoate in complex matrices like wine or fermented beverages?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method, using internal standards (e.g., ethyl dodecanoate) for calibration. Semiquantitative data are derived by comparing peak areas of the compound to the internal standard . For reproducibility, experiments should be repeated at least three times, with statistical validation via ANOVA and Bonferroni tests (p < 0.05) .

Q. How is this compound synthesized and purified for laboratory use?

  • Methodology : this compound is synthesized via esterification of decanoic acid with ethanol, typically catalyzed by sulfuric acid. Purification involves fractional distillation under reduced pressure to achieve >98% purity. Confirmation of identity uses spectroscopic techniques (e.g., NMR, FT-IR) and comparison with retention indices in GC databases .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : While classified as non-hazardous under EU Regulation 1272/2008, standard precautions include using gloves, goggles, and fume hoods. Emergency procedures (e.g., eye rinsing, ventilation) and toxicity data should be referenced from Safety Data Sheets (SDS) compliant with REACH and CLP regulations .

Q. How does this compound contribute to flavor profiles in food and beverage research?

  • Methodology : this compound is analyzed via sensory panels and GC-olfactometry to identify odor thresholds. Synergistic effects with other esters (e.g., ethyl octanoate) or acids (e.g., acetic acid) are quantified using dose-over-threshold (DoT) or s-curve methods .

Advanced Research Questions

Q. What experimental designs are optimal for studying the impact of yeast strains on this compound production during fermentation?

  • Methodology : Use factorial designs to test variables like yeast strain (e.g., Saccharomyces cerevisiae), nutrient availability (e.g., nitrogen), and fermentation conditions (pH, temperature). Quantify this compound via headspace SPME-GC-MS and validate using ANOVA with post-hoc tests (e.g., Tukey HSD) .

Q. How can phase behavior studies of this compound in supercritical CO₂ systems inform green chemistry applications?

  • Methodology : Determine critical loci (pressure-temperature-composition) using high-pressure view cells or flow calorimetry. Correlate results with thermodynamic models (e.g., Peng-Robinson equation of state) to predict solubility and extraction efficiency for biorefinery processes .

Q. What statistical approaches resolve contradictions in this compound toxicity data across studies?

  • Methodology : Apply weight-of-evidence analysis (per EU Regulation 1272/2008 Annex I) to reconcile discrepancies. Prioritize data from IUCLID, OECD guidelines, and replicated in vitro assays (e.g., Ames test for mutagenicity) over single-study findings .

Q. How do aging conditions (e.g., temperature, oxygen exposure) alter this compound stability in wine?

  • Methodology : Accelerated aging studies using controlled oxygen permeability bottles. Track this compound degradation via GC-MS and correlate with sensory changes (e.g., loss of fruity aroma). Use Arrhenius models to predict shelf-life under varying storage conditions .

Q. What advanced techniques confirm this compound identity in impure samples or novel matrices?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for exact mass determination with tandem MS/MS fragmentation patterns. Cross-validate against reference spectra in databases like NIST or PubChem .

Q. How can this compound’s thermodynamic properties (e.g., heat capacity) be accurately measured under non-ambient conditions?

  • Methodology : Use flow calorimetry at pressures up to 24 MPa and temperatures from 294–354 K. Validate results against predictive equations (e.g., Lee-Kesler correlations) and literature data, ensuring deviations remain <0.4% .

Q. Methodological Notes

  • Data Validation : Replicate experiments at least three times and use standardized statistical packages (e.g., SPSS, R) for ANOVA and regression analysis .
  • Instrument Calibration : Regularly calibrate GC-MS systems with certified reference standards (e.g., Merck, Sigma-Aldrich) to minimize quantification errors .
  • Ethical Compliance : Adhere to OECD guidelines for toxicity testing and declare conflicts of interest when citing industry-funded studies .

Properties

IUPAC Name

ethyl decanoate
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InChI

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3-11H2,1-2H3
Source PubChem
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InChI Key

RGXWDWUGBIJHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H24O2
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DSSTOX Substance ID

DTXSID0044363
Record name Ethyl decanoate
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Molecular Weight

200.32 g/mol
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Physical Description

Liquid, Colourless liquid with an oily brandy-like odour
Record name Ethyl decanoate
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Boiling Point

241.00 to 245.00 °C. @ 760.00 mm Hg
Record name Ethyl decanoate
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Solubility

0.0159 mg/mL at 25 °C, Soluble in most fixed oils, insoluble in glycerol and propylene glycol, 1ml in 4ml 80% ethanol (in ethanol)
Record name Ethyl decanoate
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Density

0.863-0.868
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CAS No.

110-38-3
Record name Ethyl caprate
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Record name Ethyl decanoate
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Melting Point

-20 °C
Record name Ethyl decanoate
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Synthesis routes and methods

Procedure details

n-Decanoic acid (17.2 g), 36N aqueous sulphuric acid solution (3 cc) and ethanol (300 cc) are heated to boiling for 4 hours. After being cooled to a temperature in the region of 20° C., the solution is concentrated to dryness at 50° C. under vacuum (20 mm Hg; 2.7 kPa), and the residue is then taken up with dichloromethane (200 cc). The organic phase is washed with saturated aqueous sodium bicarbonate solution (2×100 cc), separated off after settling has taken place, dried over anhydrous magnesium sulphate, filtered and concentrated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). Ethyl n-decanoate (18 g) is thereby obtained, and is used in the crude state in the subsequent syntheses.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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